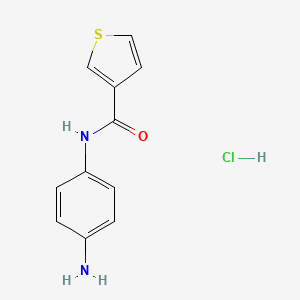
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a versatile chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.7 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride typically involves the condensation of 4-aminophenyl and thiophene-3-carboxamide under specific reaction conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in medicinal chemistry.
Industry: Utilized in materials science, including the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride include other thiophene and aniline derivatives, such as:
- Thiophene-2-carboxamide
- 4-aminophenylthiophene
- Thiophene-3-carboxylic acid
Uniqueness
This compound is unique due to its specific combination of the thiophene and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of drug discovery and materials science.
属性
分子式 |
C11H11ClN2OS |
|---|---|
分子量 |
254.74 g/mol |
IUPAC 名称 |
N-(4-aminophenyl)thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H10N2OS.ClH/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8;/h1-7H,12H2,(H,13,14);1H |
InChI 键 |
HHBYSUGFOPCCEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CSC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)

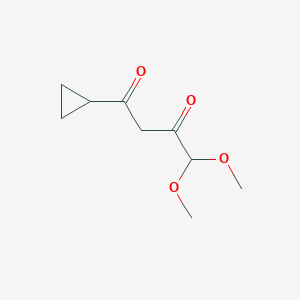
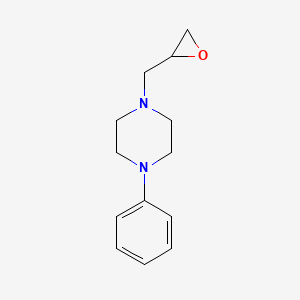
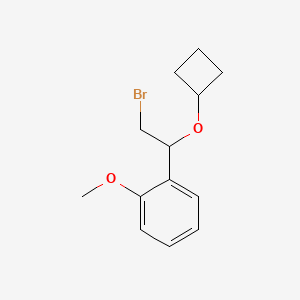
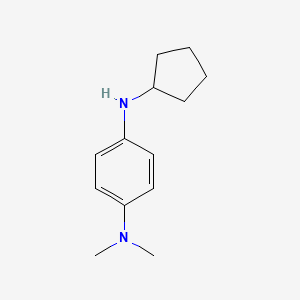
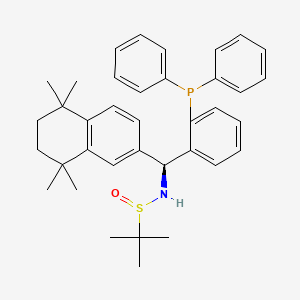
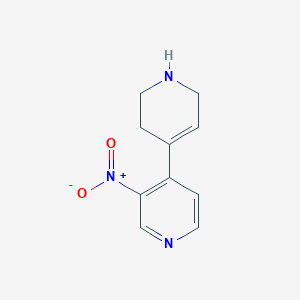
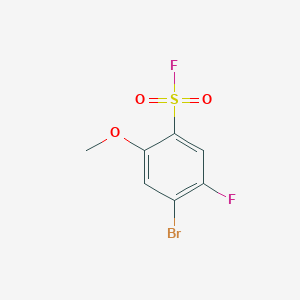
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
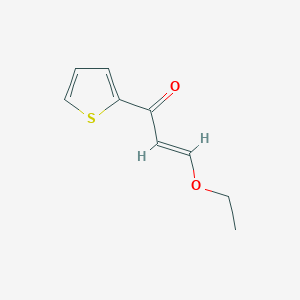

![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
